d[Cha4]AVP, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic analog of arginine vasopressin, a nonapeptide hormone primarily involved in regulating water retention and blood pressure. This compound has garnered attention for its high selectivity and affinity for the vasopressin V1b receptor, making it a valuable tool in pharmacological research.
d[Cha4]AVP was first synthesized and characterized in the early 2000s, with significant contributions from researchers focused on peptide synthesis and receptor pharmacology. Its development was aimed at creating a potent agonist that could selectively target the V1b receptor without significant activity at other vasopressin receptors, such as V1a and V2 .
d[Cha4]AVP belongs to the class of peptide hormones known as vasopressin analogs. It is specifically classified as a selective agonist for the V1b receptor, which plays a crucial role in the regulation of adrenocorticotropic hormone (ACTH) secretion and other physiological processes related to stress response and fluid balance .
The synthesis of d[Cha4]AVP typically employs solid-phase peptide synthesis techniques. The process begins with the preparation of a protected precursor, which is assembled on a solid support using standard coupling reactions. The cyclization of the peptide chain is achieved through the formation of disulfide bonds, which are critical for the structural integrity and biological activity of the resulting peptide.
The Merrifield solid-phase method allows for efficient synthesis by facilitating sequential addition of amino acids while minimizing side reactions. The final product is purified using high-performance liquid chromatography to ensure high purity and yield. The synthesis process also includes deprotection steps to remove any protective groups used during assembly .
The molecular structure of d[Cha4]AVP consists of a cyclic nonapeptide framework with specific modifications that enhance its receptor selectivity. The presence of cyclohexylalanine at position 4 replaces phenylalanine, contributing to its unique binding properties.
The molecular formula for d[Cha4]AVP is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol. Its structural features include:
d[Cha4]AVP primarily interacts with the vasopressin V1b receptor, leading to various downstream signaling events. The binding affinity is characterized by nanomolar concentrations, indicating strong interactions with the receptor.
Binding assays have demonstrated that d[Cha4]AVP exhibits over 100-fold selectivity for V1b receptors compared to V1a and oxytocin receptors. Functional studies have shown that it stimulates ACTH secretion in biological models expressing V1b receptors, confirming its role as an agonist .
Upon binding to the V1b receptor, d[Cha4]AVP activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent stimulation of hormone secretion from pituitary cells. This mechanism is crucial for mediating stress responses and regulating fluid balance in the body.
Experimental data indicate that d[Cha4]AVP can stimulate both ACTH and corticosterone secretion in vivo while exhibiting negligible vasopressor activity compared to natural arginine vasopressin. This specificity makes it an important compound for studying V1b receptor functions without confounding effects from other vasopressin pathways .
Relevant analyses include spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity post-synthesis.
d[Cha4]AVP serves several scientific purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4